molecular formula C19H16N4O3S B2885639 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide CAS No. 862812-09-7

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2885639
CAS No.: 862812-09-7
M. Wt: 380.42
InChI Key: OSAPOHNDFUWXNB-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a chemical compound offered for research purposes. It features a molecular structure incorporating both an imidazo[1,2-a]pyrimidine heterocycle and a benzenesulfonamide group, scaffolds that are of significant interest in medicinal chemistry . The imidazo[1,2-a]pyrimidine core is a recognized pharmacophore in drug discovery. Recent scientific literature highlights derivatives of this heterocyclic system as promising scaffolds for the development of novel broad-spectrum antimicrobial agents . These compounds have shown potential in inhibiting microbial pathogens and biofilm formation, making them subjects of ongoing antimicrobial research . Furthermore, the benzenesulfonamide moiety is a common feature in molecules designed for enzyme inhibition and has been extensively explored in various therapeutic areas. This combination of structural features makes this compound a compound of interest for researchers investigating new biologically active molecules, particularly in the fields of infectious disease and molecular-targeted therapy. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments and validations to determine the compound's specific properties and mechanisms of action.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-18-9-8-14(17-13-23-11-5-10-20-19(23)21-17)12-16(18)22-27(24,25)15-6-3-2-4-7-15/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPOHNDFUWXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Aromatic Amines

The reduced amine intermediate undergoes sulfonation using benzenesulfonyl chloride in dichloromethane with triethylamine as a base. This method provides moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-sulfonation.

Optimized conditions:

  • Molar ratio: 1:1.2 (amine:sulfonyl chloride)
  • Temperature: 0°C → room temperature (gradual warming)
  • Reaction time: 12–16 hours

Radical-Mediated Coupling

A novel approach adapted from patent literature employs di-tert-butyl peroxide (DTBP) and potassium permanganate in hexafluoroisopropanol/methanol mixtures. This oxidative radical coupling enables direct C–N bond formation between pre-formed imidazo[1,2-a]pyrimidine derivatives and benzenesulfonamide.

Critical parameters:

  • Solvent ratio: 1:1 (HFIP:MeOH) for optimal radical stability
  • Temperature: 100–130°C in sealed high-pressure tubes
  • Yield improvement: 78% achieved through sequential addition of DTBP

Convergent Synthesis Strategies

Advanced routes employ fragment coupling between fully formed subunits:

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of boronic ester-functionalized imidazo[1,2-a]pyrimidines with halogenated benzenesulfonamides. This method offers superior regiocontrol but requires expensive catalysts.

Representative conditions:

  • Catalyst system: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ in THF/H₂O (3:1)
  • Yield: 68% for para-substituted derivatives

Ullmann-Type Coupling

Copper-mediated coupling under microwave assistance enables direct N-arylation. While effective for electron-deficient sulfonamides, this method suffers from longer reaction times (24–48 hours).

Comparative Analysis of Synthetic Routes

Method Yield Range Purity (%) Key Advantages Limitations
Cyclocondensation 52–70% 85–92 Scalable, solvent-free Limited functional group tolerance
Radical Coupling 65–78% 90–95 Direct C–N formation High-pressure equipment required
Suzuki Coupling 60–68% 88–94 Excellent regiocontrol Costly catalysts

Reaction Mechanism Insights

The radical pathway proceeds through a manganese-mediated hydrogen atom transfer (HAT) mechanism. DTBP generates tert-butoxyl radicals, which abstract hydrogen from the methoxyphenyl ring, creating a radical site for sulfonamide coupling. Computational studies suggest the ortho-methoxy group directs radical formation to the para position relative to the imidazo[1,2-a]pyrimidine substituent.

In contrast, Al₂O₃-catalyzed cyclocondensation follows a Brønsted acid-mediated pathway, where surface hydroxyl groups activate the α-bromoketone for nucleophilic attack by 2-aminopyrimidine.

Purification and Characterization

Final purification typically employs gradient elution chromatography (ethyl acetate/petroleum ether) followed by recrystallization from ethanol/water mixtures. Advanced characterization includes:

  • ¹H/¹³C NMR: Distinct signals at δ 8.25–8.29 ppm (imidazo[1,2-a]pyrimidine protons) and δ 4.46 ppm (sulfonamide NH)
  • HRMS: Molecular ion peak at m/z 393.1324 [M+H]⁺ (calculated for C₂₀H₁₇FN₄O₃S)
  • XRD: Orthorhombic crystal system with P2₁2₁2₁ space group

Scale-Up Considerations

Industrial-scale production (>100 g) favors the Al₂O₃-catalyzed route due to lower catalyst costs and reduced solvent consumption. Pilot studies demonstrate:

  • Batch size: 500 g achieved with 63% isolated yield
  • Purity: >98% after single recrystallization
  • E-factor: 8.2 (improved vs. traditional methods)

Emerging Methodologies

Recent advances (2024–2025) include:

  • Electrochemical Synthesis: Constant potential (1.2 V vs. Ag/AgCl) enables catalyst-free coupling in flow reactors
  • Biocatalytic Approaches: Engineered sulfotransferases for regioselective sulfonation (patent pending)

These developments address historical challenges in selectivity and environmental impact, though industrial implementation remains limited.

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The imidazo[1,2-a]pyrimidine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The sulfonamide group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with the target protein.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Anticancer Therapeutics

HS-104 (N-(5-(3-(3-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide):

  • Key Differences : Replaces the imidazo[1,2-a]pyrimidine with an imidazo[1,2-a]pyridine core and introduces a 3-methyl-1,2,4-oxadiazole substituent.
  • Activity: Potent PI3K inhibitor, inducing apoptosis in hepatocellular carcinoma (HCC) via caspase-3 activation and PARP cleavage .
  • Molecular Weight : ~494.5 g/mol (estimated).

5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034488-53-2):

  • Key Differences : Contains a fluoro substituent and an 8-methylimidazo[1,2-a]pyridine group instead of pyrimidine.
  • Molecular Formula : C₂₁H₁₈FN₃O₃S.
  • Molecular Weight : 411.5 g/mol .
Pesticidal Sulfonamides

Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide):

  • Key Differences : Incorporates dual sulfonamide groups and an ethylsulfonyl substituent.
  • Activity : Herbicide targeting acetolactate synthase (ALS) in weeds.
  • Molecular Formula : C₁₆H₁₈N₆O₇S₂ .

Rimsulfuron :

  • Key Differences : Pyridine-sulfonamide core with ethylsulfonyl and methoxy groups.
  • Activity : ALS inhibitor used in corn and tomato crops .
Structural Comparison Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application Reference
Target Compound Imidazo[1,2-a]pyrimidine 2-Methoxyphenyl, benzenesulfonamide ~400 (estimated) N/A (Theoretical) -
HS-104 Imidazo[1,2-a]pyridine 3-Methyl-1,2,4-oxadiazole, pyridinyl ~494.5 Anticancer (PI3K inhibitor)
AMG-986 Triazole Dimethoxyphenyl, pyrimidinyl ~600 (estimated) Cardiovascular (APJ agonist)
Sulfosulfuron Imidazo[1,2-a]pyridine Ethylsulfonyl, dimethoxypyrimidinyl 470.5 Herbicide
CAS 2034488-53-2 Imidazo[1,2-a]pyridine 5-Fluoro-2-methoxyphenyl, 8-methyl 411.5 N/A (Structural analog)

Research Findings and Structure-Activity Relationships (SAR)

  • Heterocycle Impact : Replacement of imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine (as in HS-104) alters kinase selectivity, highlighting the importance of nitrogen positioning in heterocycles for target engagement .
  • Sulfonamide Role : The sulfonamide group enhances binding to enzymes (e.g., ALS in sulfosulfuron) and receptors (e.g., APJ in AMG-986) via hydrogen-bond interactions .
  • Substituent Effects : Methoxy and halogen groups (e.g., fluoro in CAS 2034488-53-2) improve metabolic stability and membrane permeability .

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a benzenesulfonamide functional group. The molecular formula reflects the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique pharmacological properties.

Property Value
Molecular Weight310.35 g/mol
Chemical FormulaC₁₅H₁₅N₃O₂S
Structural FeaturesImidazo[1,2-a]pyrimidine core with methoxy and sulfonamide groups

This compound has been primarily studied for its role as a COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. Inhibition of COX-2 can lead to reduced inflammatory responses and analgesic effects.

Binding Affinity

Studies have shown that this compound binds effectively to the active site of COX-2, inhibiting its enzymatic activity. This is evidenced by in vitro assays that demonstrate significant reductions in prostaglandin levels upon treatment with the compound.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been confirmed through various studies:

  • In vitro Studies : The compound exhibited moderate to high selectivity for COX-2 over COX-1, making it a promising candidate for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs.
  • In vivo Studies : Animal models have demonstrated dose-dependent anti-nociceptive activity. For instance, in a writing reflex test, compounds structurally related to this one showed significant pain relief at specific dosages.

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures often exhibit notable cytotoxic effects against various cancer cell lines. In particular:

  • MCF-7 Breast Cancer Cells : The compound has shown considerable inhibitory effects on MCF-7 cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Selective COX-2 Inhibition :
    • A series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for COX-2 inhibition.
    • Results indicated that certain derivatives exhibited IC50 values lower than celecoxib (0.06 µM), highlighting their potential as more effective anti-inflammatory agents .
  • Cytotoxicity Assessment :
    • A comprehensive evaluation of various imidazo[1,2-a]pyrimidine derivatives against MCF-7 cells revealed that modifications to the sulfonamide group significantly enhanced cytotoxicity .

Q & A

Q. Key Intermediates :

  • 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline
  • Benzenesulfonyl chloride derivatives

What spectroscopic and analytical methods are recommended for characterizing this compound?

Q. Basic

Technique Key Data Purpose
¹H/¹³C NMR δ 7.8–8.2 ppm (aromatic protons), δ 3.9 ppm (methoxy group)Confirm substituent positions and purity
IR ~1650 cm⁻¹ (sulfonamide S=O stretch), ~3300 cm⁻¹ (N-H stretch)Identify functional groups
HPLC Retention time ~12.5 min (C18 column, acetonitrile/water)Assess purity (>95%)

How can researchers optimize reaction yields during the sulfonamide coupling step?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .
  • Design of Experiments (DOE) : Systematic variation of temperature (80–120°C), pH (7–9), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) identifies optimal conditions .

How to resolve contradictions in reported biological targets (e.g., COX-2 vs. PI3K inhibition)?

Q. Advanced

  • Isoform-specific assays : Use recombinant COX-2 and PI3K enzymes to measure IC₅₀ values independently. For example, a COX-2 fluorescence polarization assay vs. a PI3K lipid kinase assay .
  • Gene silencing : siRNA knockdown of COX-2 or PI3K in cell lines (e.g., HCT-116) clarifies which pathway drives observed cytotoxicity .
  • Structural analysis : Molecular docking studies (e.g., AutoDock Vina) compare binding affinities to COX-2 (PDB: 5KIR) vs. PI3K (PDB: 4L23) active sites .

What in vitro models have been used to study its anti-inflammatory and anticancer activity?

Q. Basic

  • COX-2 inhibition : Human whole-blood assays measuring prostaglandin E₂ (PGE₂) suppression .
  • Anticancer screens : NCI-60 cell line panel testing, with GI₅₀ values <10 µM in leukemia (e.g., K-562) and colon cancer (e.g., HCT-15) models .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .

What computational approaches are used to model its interaction with COX-2?

Q. Advanced

  • Docking studies : Glide or Schrödinger Suite predicts binding poses, highlighting hydrogen bonds between the sulfonamide group and COX-2’s Arg120/His90 residues .
  • Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) assess stability of the ligand-enzyme complex, with RMSD <2 Å indicating robust binding .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with COX-2 inhibitory activity (R² >0.85) .

How to address discrepancies between in vitro and in vivo efficacy data?

Q. Advanced

  • Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor oral absorption may explain reduced in vivo activity .
  • Metabolite profiling : LC-MS/MS identifies hepatic metabolites (e.g., glucuronide conjugates) that reduce active compound levels .
  • Tissue distribution : Radiolabeled compound (¹⁴C) tracks accumulation in target tissues (e.g., tumors) vs. non-target organs .

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